Garamine

Protein synthesis inhibition Ribosome targeting Mechanism of action

Garamine is the essential pseudodisaccharide acceptor for the total synthesis of individual gentamicin congeners (B1, X2, C1a, C2b) inaccessible from natural fermentation mixtures. Its selectively protected derivatives enable glycosylation with diverse donors to create novel pseudotrisaccharides for structure-toxicity studies. Unlike full aminoglycosides, garamine exhibits a mechanistically distinct biphasic protein synthesis effect, making it a unique chemical probe for ribosomal binding research. Procure high-purity garamine to advance next-generation aminoglycoside development.

Molecular Formula C13H27N3O6
Molecular Weight 321.37 g/mol
Cat. No. B8066852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaramine
Molecular FormulaC13H27N3O6
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O
InChIInChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5?,6-,7-,8?,9-,10-,11?,12-,13+/m1/s1
InChIKeyONKJLIUSEXIAKL-MDJXEHDCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Garamine: Core Pseudodisaccharide Intermediate for Semisynthetic Aminoglycosides


Garamine [O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine] is a pseudodisaccharide core that constitutes the structural foundation of the clinically important gentamicin C complex and sisomicin [1]. It is not a clinically administered antibiotic itself but is a critical intermediate obtained through the controlled acid hydrolysis of sisomicin or its protected derivatives [2]. With a molecular formula of C13H27N3O6 and a molecular weight of 321.37 g/mol, garamine serves as the primary building block (acceptor) for the total synthesis of individual gentamicin congeners and a wide array of novel semisynthetic aminoglycoside antibacterials [3].

Why Generic Garamine Substitution Fails in Aminoglycoside Development


The clinical aminoglycoside gentamicin is a complex mixture of several difficult-to-separate major (C1, C1a, C2, C2a) and minor components, which complicates efforts to dissociate antibacterial activity from nephro- and ototoxicity [1]. Unlike the intact trisaccharide antibiotics, garamine's unique biphasic effect on bacterial protein synthesis—stimulation at low concentrations and inhibition at increasing concentrations—is mechanistically distinct from the triphasic response of full aminoglycosides like sisomicin, indicating fundamentally different ribosomal interactions [2]. This core structure is essential as a selectively protected acceptor for glycosylation reactions that generate individual, pure gentamicin congeners and novel analogs, a capability that the commercial gentamicin mixture cannot provide [3].

Garamine Quantitative Evidence Guide: Comparative Data for Scientific Selection


Garamine vs. Sisomicin: Differential Ribosomal Interaction Kinetics

Garamine, the pseudodisaccharide cleavage product of sisomicin, exhibits a biphasic response on E. coli protein synthesis in vitro, characterized by stimulation of polypeptide synthesis at low concentrations followed by inhibition at higher concentrations. In contrast, the parent compound sisomicin, a full pseudotrisaccharide, induces a triphasic inhibitory response [1]. This qualitative difference in kinetic behavior indicates that garamine engages the bacterial ribosome via a distinct set of interactions compared to the full aminoglycoside structure, providing a unique tool for dissecting structure-activity relationships.

Protein synthesis inhibition Ribosome targeting Mechanism of action

Garamine as a Key Acceptor: Enabling Synthesis of Inaccessible Gentamicin Congeners

A fully and selectively protected garamine-based acceptor, developed from readily available sisomicin, serves as the essential intermediate for the synthesis of the minor gentamicin components B1 and X2, which are otherwise difficult to obtain in pure form from the natural fermentation mixture [1]. This approach overcomes the inherent complexity of the gentamicin complex, where these minor components co-exist with major C-subtypes in variable and undefined ratios.

Synthetic chemistry Glycosylation Drug development

Garamine Content as a Critical Quality Attribute in Gentamicin Reference Standards

Quantitative analysis of two different lots of the Japanese Pharmacopoeia (JP) reference standard for gentamicin sulfate revealed significant variability in impurity profiles. Using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), the study highlighted marked differences in the measured content of garamine between the two lots [1].

Quality control Analytical chemistry Pharmacopoeial standards

Garamine Best Research and Industrial Application Scenarios


De Novo Synthesis of Pure, Individual Gentamicin Congeners

Garamine is the essential acceptor for the total synthesis of individual gentamicin minor components (e.g., B1, X2, C1a, C2b) that are otherwise inaccessible in pure form from the natural, multi-component fermentation complex. This application is critical for structure-toxicity relationship studies aimed at dissociating the antibacterial activity of gentamicin from its nephrotoxic and ototoxic side effects [1].

Development of Novel Semisynthetic Aminoglycoside Antibacterials

Selectively protected derivatives of garamine serve as versatile intermediates for glycosylation with various monosaccharide donors to create a wide range of novel pseudotrisaccharides. These compounds are explored for their potential as next-generation aminoglycosides with improved spectra, reduced resistance, or lower toxicity profiles [2].

Mechanistic Probing of Aminoglycoside-Ribosome Interactions

Garamine's unique biphasic effect on protein synthesis, distinct from the triphasic response of full pseudotrisaccharide aminoglycosides like sisomicin, makes it a valuable chemical probe for dissecting the minimal structural elements required for specific ribosomal binding and functional interference [3].

Technical Documentation Hub

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